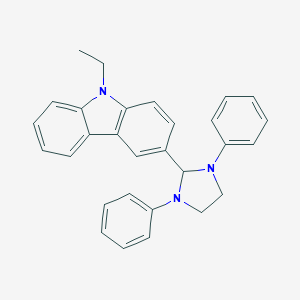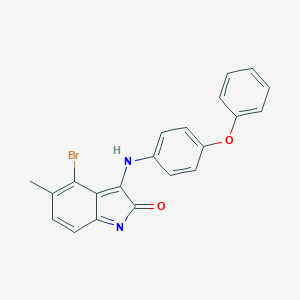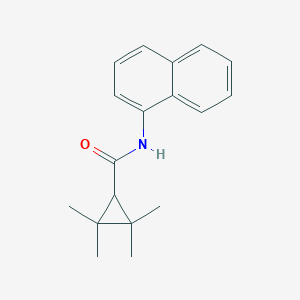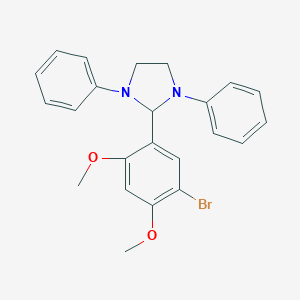![molecular formula C33H36N4O5 B392569 5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392569.png)
5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimorpholino-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes morpholine, nitrophenyl, and tetrahydrobenzo[a]phenanthridinone moieties, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Morpholine substitution: The nitrophenyl intermediate undergoes substitution reactions with morpholine to form the dimorpholino derivative.
Cyclization: The final step involves cyclization to form the tetrahydrobenzo[a]phenanthridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(2,4-Dimorpholino-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of morpholino-substituted products.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the morpholino groups could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine: A compound with similar morpholino groups but different core structure.
2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Another compound with a nitrophenyl group but different overall structure.
Uniqueness
The uniqueness of 5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its combination of structural features, which may confer unique chemical and biological properties
属性
分子式 |
C33H36N4O5 |
|---|---|
分子量 |
568.7g/mol |
IUPAC 名称 |
5-(2,4-dimorpholin-4-yl-5-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C33H36N4O5/c1-33(2)19-24-30-22-6-4-3-5-21(22)7-8-25(30)34-32(31(24)29(38)20-33)23-17-28(37(39)40)27(36-11-15-42-16-12-36)18-26(23)35-9-13-41-14-10-35/h3-8,17-18,32,34H,9-16,19-20H2,1-2H3 |
InChI 键 |
KIJQWXOZLHENIS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5N6CCOCC6)N7CCOCC7)[N+](=O)[O-])C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5N6CCOCC6)N7CCOCC7)[N+](=O)[O-])C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-6-methyl-1,3-benzothiazole](/img/structure/B392491.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B392493.png)

![17-(2-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392498.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]naphthalene-1,5-diamine](/img/structure/B392500.png)
![3-bromo-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B392501.png)
![1,8-dibromo-17-(4-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392503.png)
![(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B392504.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B392506.png)

![3-iodo-4-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B392508.png)
